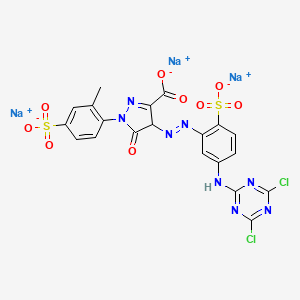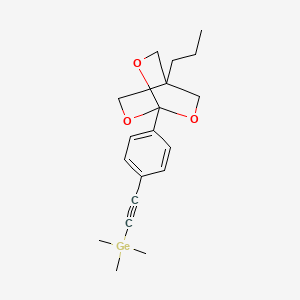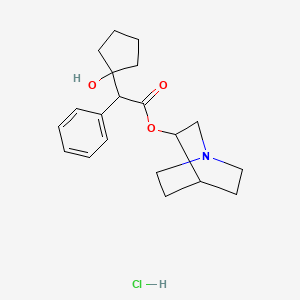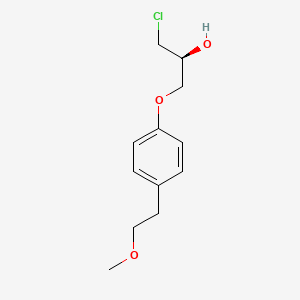
1,1'-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of piperazinium groups, bromine atoms, and dichloride ions, which contribute to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride typically involves the following steps:
Formation of the Piperazinium Core: The initial step involves the preparation of the piperazinium core by reacting piperazine with an appropriate alkylating agent under controlled conditions.
Introduction of the Bromine Atom: The next step involves the bromination of the piperazinium core using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Formation of the Dichloride Salt: Finally, the compound is converted into its dichloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazinium compounds.
科学的研究の応用
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and piperazinium groups play a crucial role in its biological activity. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes.
類似化合物との比較
Similar Compounds
- 1,1’-(1,2-Ethanediyl)bis(4-(3-chloro-1-oxopropyl)-1-methylpiperazinium) dichloride
- 1,1’-(1,2-Ethanediyl)bis(4-(3-iodo-1-oxopropyl)-1-methylpiperazinium) dichloride
- 1,1’-(1,2-Ethanediyl)bis(4-(3-fluoro-1-oxopropyl)-1-methylpiperazinium) dichloride
Uniqueness
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its chloro, iodo, and fluoro analogs, the bromine-containing compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
95461-39-5 |
|---|---|
分子式 |
C18H34Br2Cl2N4O2 |
分子量 |
569.2 g/mol |
IUPAC名 |
4-bromo-1-[4-[2-[4-(4-bromo-2-oxobutyl)piperazin-1-ium-1-yl]ethyl]piperazin-4-ium-1-yl]butan-2-one;dichloride |
InChI |
InChI=1S/C18H32Br2N4O2.2ClH/c19-3-1-17(25)15-23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)16-18(26)2-4-20;;/h1-16H2;2*1H |
InChIキー |
HWKOOIGKCVLHMH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC[NH+]1CC[NH+]2CCN(CC2)CC(=O)CCBr)CC(=O)CCBr.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















